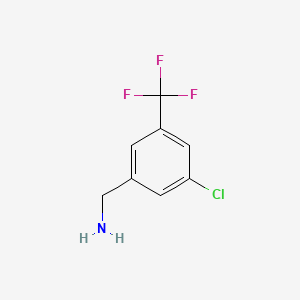

![molecular formula C12H16ClNO B1320756 2H-螺[苯并呋喃-3,4'-哌啶]盐酸盐 CAS No. 167484-72-2](/img/structure/B1320756.png)

2H-螺[苯并呋喃-3,4'-哌啶]盐酸盐

描述

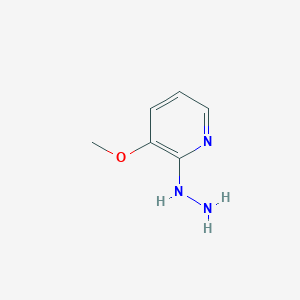

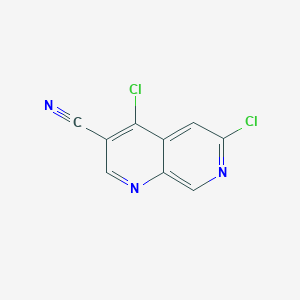

The compound "2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride" is a spirocyclic compound, which is a class of compounds characterized by two rings that are joined at a single atom. The spiro connection in this case is between a benzofuran and a piperidine ring. Compounds with a spirocyclic structure have been of interest in medicinal chemistry due to their complex and rigid structures that can interact with biological targets in a specific manner .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride" involves various strategies. For instance, an intramolecular Heck cyclization was used to prepare novel 2H-spiro[1-benzofuran-3,4'-piperidin]ol scaffolds . Similarly, a palladium(II)-catalyzed reaction was employed to synthesize 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones], which shares the spiro[benzofuran] motif . These methods highlight the versatility of transition metal-catalyzed reactions in constructing the spirocyclic framework.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be studied using techniques such as NMR and X-ray diffraction. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, demonstrating well-defined orientations of side chains . Although not directly related to "2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride," these studies provide insight into the structural characteristics of spirocyclic compounds.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, the synthesis of 2,3-dihydrospiro[benzofuran-2,4'-piperidines] involved a Grignard reaction followed by intramolecular displacement of an aromatic fluoride . Additionally, the synthesis of spiro[ benzoxepine-1,4'-piperidines] included a Wittig reaction and acid-catalyzed cyclization . These reactions demonstrate the reactivity of spirocyclic compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures. For example, the presence of a spiro junction can affect the compound's solubility, stability, and reactivity. The pharmacophore spiro[chromane-2,4'-piperidine]-4(3H)-one has been shown to be a structural component in many drugs and biochemical reagents, indicating the importance of spirocyclic compounds in medicinal chemistry . The specific properties of "2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride" would need to be determined experimentally, but its spirocyclic nature suggests it may have unique characteristics valuable for drug development.

科学研究应用

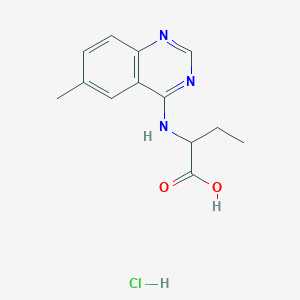

西格玛受体配体

2H-螺[苯并呋喃-3,4'-哌啶]盐酸盐及其衍生物因其作为西格玛受体配体的特性而被广泛研究。这些化合物,包括螺哌啶,对西格玛受体表现出很高的亲和力和选择性,而西格玛受体与各种神经和药理过程有关。研究突出了这些化合物中特定取代基对于实现高受体亲和力和选择性的重要性,特别是对于西格玛-1 受体 (Maier & Wünsch, 2002), (Wünsch & Maier, 2002)。

癌症治疗中的 HDAC 抑制剂

与 2H-螺[苯并呋喃-3,4'-哌啶]盐酸盐密切相关的螺哌啶异羟肟酸衍生物已被确认为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物在抑制肿瘤生长方面显示出前景,使其在癌症研究和治疗领域具有重要意义 (Varasi et al., 2011)。

抗高血压药

2H-螺[苯并呋喃-3,4'-哌啶]的一些衍生物已被合成并评估其抗高血压特性。这些研究探索了这些化合物的血管活性,为其作为抗高血压药的潜力提供了见解 (Davis et al., 1983)。

合成和结构研究

研究还集中在基于 2H-螺[苯并呋喃-3,4'-哌啶]的新型骨架和结构的合成上,丰富了“特权结构”库,以便进一步进行药理探索。这些研究有助于理解该化合物的化学特性和在不同应用中的潜力 (Leflemme et al., 2012)。

用于神经影像的 PET 放射示踪剂

一些源自 2H-螺[苯并呋喃-3,4'-哌啶]的螺哌啶已被探索作为神经影像的潜在 PET 放射示踪剂,特别是在研究 σ1 受体方面。这些研究对于利用成像技术推进我们对神经受体的理解至关重要 (Grosse Maestrup et al., 2009)。

属性

IUPAC Name |

spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXOUCZJTAESPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride | |

CAS RN |

167484-72-2 | |

| Record name | Spiro[benzofuran-3(2H),4′-piperidine], hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)